molecular formula C22H19N9OS B11040545 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one

Cat. No.: B11040545
M. Wt: 457.5 g/mol
InChI Key: JAIWPTBQSVSBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline ring, a pyrimidinone ring, and a phenyl-tetrazole moiety. The combination of these structural elements imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of transition-metal-free conditions to achieve the desired product . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to facilitate the formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline-N-oxides, while reduction reactions may produce reduced quinazoline derivatives.

Scientific Research Applications

2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE lies in its specific combination of structural elements, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H19N9OS

Molecular Weight

457.5 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H19N9OS/c1-13-8-9-17-14(2)23-20(25-18(17)10-13)27-21-24-15(11-19(32)26-21)12-33-22-28-29-30-31(22)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32)

InChI Key

JAIWPTBQSVSBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.